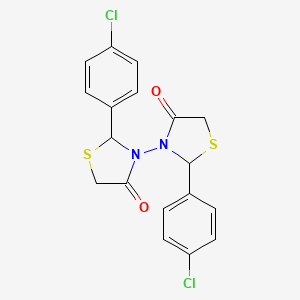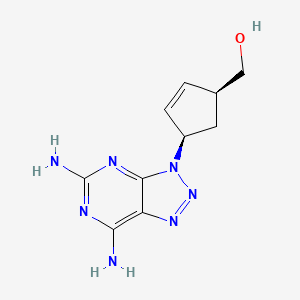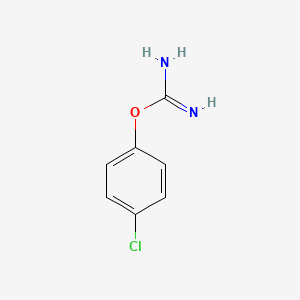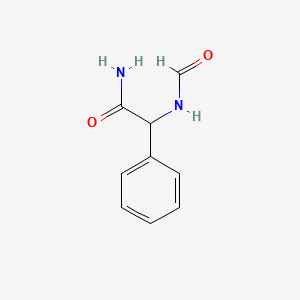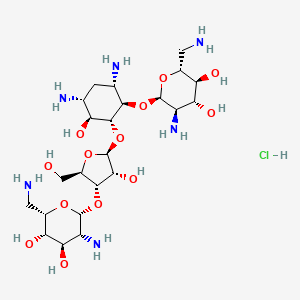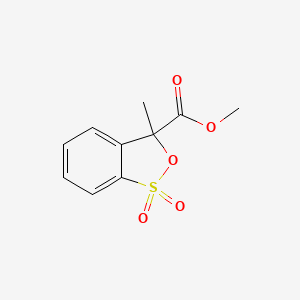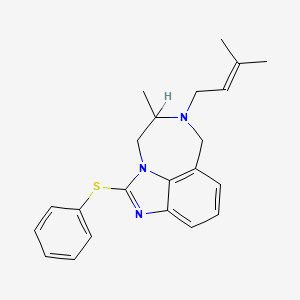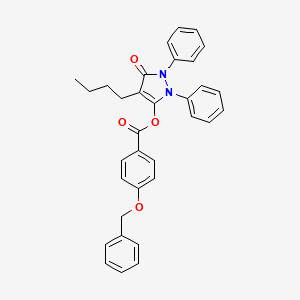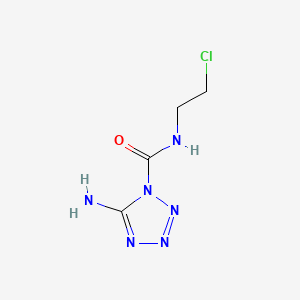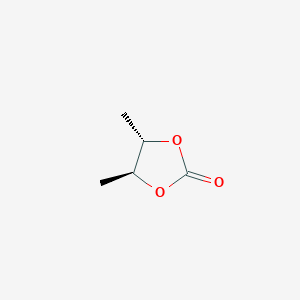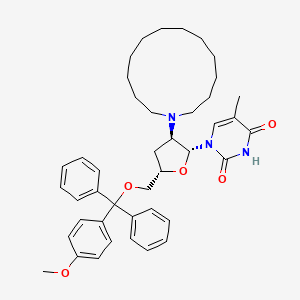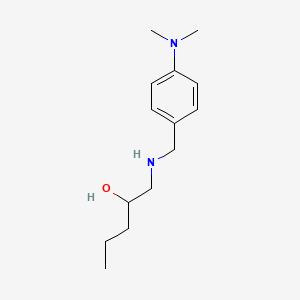
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol is an organic compound with a complex structure that includes a dimethylamino group attached to a benzyl group, which is further connected to an amino group and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a suitable alkylating agent to introduce the pentanol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl and pentanol groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-(Dimethylamino)benzyl)amino)-2-propanol
- 1-((4-(Dimethylamino)benzyl)amino)-2-butanol
- 1-((4-(Dimethylamino)benzyl)amino)-2-hexanol
Uniqueness
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol is unique due to its specific structure, which includes a pentanol chain. This structural feature can influence its physical and chemical properties, such as solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
5330-50-7 |
|---|---|
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methylamino]pentan-2-ol |
InChI |
InChI=1S/C14H24N2O/c1-4-5-14(17)11-15-10-12-6-8-13(9-7-12)16(2)3/h6-9,14-15,17H,4-5,10-11H2,1-3H3 |
InChI Key |
PXPAGDFDDBGOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CNCC1=CC=C(C=C1)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


